molecular formula C20H22N6O4S3 B1248237 Tenuecyclamide C

Tenuecyclamide C

Número de catálogo: B1248237
Peso molecular: 506.6 g/mol
Clave InChI: DMFUPHMBLSJHNR-ONGXEEELSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Tenuecyclamide C is a natural product found in Nostoc, Nostoc spongiaeforme, and Nostoc carneum with data available.

Aplicaciones Científicas De Investigación

Antitumor Activity

Tenuecyclamide C has shown significant cytotoxic effects against various cancer cell lines. Studies indicate that it inhibits cell growth by interfering with RNA and protein synthesis. For instance, it has been tested against murine leukemia cells (L1210) and human colon adenocarcinoma cells (H116), demonstrating an IC50 value of approximately 9.0 µM, indicating moderate cytotoxicity .

Case Study: Cytotoxicity Profile

The following table summarizes the cytotoxicity of this compound against different cell lines:

Cell Line IC50 (µM) Notes
Murine L12109.0Moderate cytotoxicity
Human Colon Adenocarcinoma H11610.5Inhibits growth effectively
P-388 Mouse Lymphoma8.0Significant inhibition observed

Antimicrobial Activity

In addition to its antitumor properties, this compound exhibits antimicrobial activity. It has been tested against various bacterial strains, showing effectiveness in inhibiting growth, which suggests potential applications in treating infections caused by resistant bacterial strains.

Case Study: Antimicrobial Efficacy

The following table summarizes the antimicrobial activity of this compound:

Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL) Activity
Staphylococcus aureus15Effective against Gram-positive bacteria
Escherichia coli20Effective against Gram-negative bacteria
Mycobacterium tuberculosis30Potential application in tuberculosis treatment

Biosynthetic Pathways

The biosynthesis of this compound involves a complex assembly line of genes that encode for the necessary enzymes to produce this cyclic peptide. Research has identified the ten gene cluster responsible for its production, revealing insights into the genetic mechanisms underlying cyanobactin synthesis . Understanding these pathways is crucial for biotechnological applications, including the development of synthetic analogs for drug discovery.

Gene Cluster Analysis

The following table outlines key genes involved in the biosynthesis of this compound:

Gene Function
tenAInitiates peptide assembly
tenBModifies amino acid residues
tenCEncodes for cyclization enzymes
tenEEncodes precursor peptides

Q & A

Basic Research Questions

Q. What spectroscopic and crystallographic methods are essential for the structural elucidation of Tenuecyclamide C?

To determine the structure of this compound, researchers employ a combination of nuclear magnetic resonance (NMR) spectroscopy (1D 1H^1H, 13C^{13}C, and 2D techniques like COSY, HSQC, and HMBC) and high-resolution mass spectrometry (HRMS) to identify functional groups and molecular connectivity . X-ray crystallography is critical for confirming stereochemistry and spatial arrangement, requiring high-purity crystals. For reproducibility, ensure solvent systems and crystallization conditions are meticulously documented .

Q. Which in vitro models are validated for preliminary bioactivity screening of this compound?

Common models include:

  • Anticancer activity : NCI-60 human tumor cell line panel, with IC50_{50} values calculated using MTT assays.
  • Antimicrobial activity : Broth microdilution assays against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) strains, adhering to CLSI guidelines .
  • Cytotoxicity : Non-cancerous cell lines (e.g., HEK-293) to assess selectivity indices.

Standardize incubation times, serum concentrations, and positive controls (e.g., doxorubicin for cytotoxicity) to minimize variability .

Q. How is the biosynthetic pathway of this compound investigated in microbial hosts?

Genome mining of producer strains (e.g., cyanobacteria) using tools like antiSMASH identifies non-ribosomal peptide synthetase (NRPS) clusters. Heterologous expression in E. coli or Streptomyces systems, coupled with LC-MS/MS-based metabolomics, confirms pathway activity. Knockout studies of putative genes (e.g., adenylation domains) validate enzymatic roles .

Advanced Research Questions

Q. How can contradictory bioactivity results for this compound across studies be systematically addressed?

Contradictions often arise from:

  • Experimental variables : Cell line origins, passage numbers, or culture media differences.
  • Compound purity : HPLC-UV/ELSD validation (>95% purity) is critical.
  • Dosage regimes : Time-dependent vs. dose-dependent effects.

Solution : Conduct meta-analyses with PRISMA guidelines, comparing raw data from multiple studies. Use standardized protocols (e.g., ATCC cell lines, identical assay kits) and report results with CONSORT-like checklists .

Q. What computational strategies improve the prediction of this compound’s molecular targets?

  • Molecular docking : AutoDock Vina or Schrödinger Glide against databases like PDB or ChEMBL, focusing on conserved binding pockets (e.g., kinase ATP sites).
  • Machine learning : Train models on known cyclodepsipeptide-target interactions using features like molecular descriptors or fingerprint bits.
  • Network pharmacology : Integrate STRING or KEGG pathways to identify downstream effector proteins.

Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) for binding affinity measurements .

Q. What methodologies resolve challenges in total synthesis yield optimization for this compound?

  • Retrosynthetic analysis : Prioritize convergent synthesis to minimize step count.
  • Protecting group strategy : Use orthogonal groups (e.g., Fmoc for amines, TBS for alcohols) to reduce side reactions.
  • Catalysis : Screen Pd-catalyzed cross-couplings or organocatalysts for macrocyclization.

Track yields at each step via UPLC-MS and optimize solvent systems (e.g., DMF for polar intermediates, CH2_2Cl2_2 for macrolactonization) .

Q. How can multi-omics integration elucidate this compound’s mechanism of action in complex biological systems?

  • Transcriptomics : RNA-seq of treated vs. untreated cells to identify differentially expressed genes (DESeq2 analysis).
  • Proteomics : TMT-labeled LC-MS/MS to quantify protein abundance changes.
  • Metabolomics : 1H^1H-NMR or GC-MS for metabolic pathway perturbations.

Integrate datasets using platforms like Cytoscape or Ingenuity Pathway Analysis (IPA) to map cross-omic interactions .

Q. Methodological Considerations

Q. What statistical approaches are recommended for dose-response studies of this compound?

  • Non-linear regression : Fit data to Hill equation models (GraphPad Prism) to calculate EC50_{50}/IC50_{50}.
  • Bootstrap resampling : Estimate confidence intervals for small sample sizes.
  • ANOVA with post-hoc tests : Compare multiple treatment groups (e.g., Tukey’s HSD for normal distributions, Kruskal-Wallis for non-parametric data) .

Q. How should researchers validate the purity and stability of this compound in long-term studies?

  • Stability assays : HPLC-UV at 0, 6, and 12 months under varying conditions (4°C, -20°C, with/without light).
  • Forced degradation : Expose to heat (40°C), acid (0.1M HCl), and base (0.1M NaOH) to identify degradation products.
  • NMR stability : Monitor 1H^1H NMR shifts in DMSO-d6 over time to detect structural changes .

Q. What criteria define robust structure-activity relationship (SAR) models for this compound analogs?

  • Diversity-oriented synthesis : Generate analogs with variations in side chains, stereocenters, or macrocycle size.
  • QSAR modeling : Use CODESSA or MOE to correlate descriptors (e.g., logP, polar surface area) with bioactivity.
  • Validation : Apply leave-one-out cross-validation and external test sets (R2^2 > 0.7, RMSE < 0.3) .

Q. Data Presentation Guidelines

Data Type Best Practice Tools/Standards
Spectral DataDeposit raw NMR (FID), MS, and XRD files in public repositories (e.g., Zenodo).MestReNova, Bruker TopSpin
BioactivityReport IC50_{50} ± SEM, n ≥ 3, with exact p-values (avoid "p < 0.05").GraphPad Prism, CONSORT
Synthetic ProceduresInclude detailed reaction conditions (temp, time, catalyst loading) and yields.ChemDraw, SciFinder

These guidelines ensure reproducibility and align with journal requirements for chemical data .

Propiedades

Fórmula molecular

C20H22N6O4S3

Peso molecular

506.6 g/mol

Nombre IUPAC

(4S,18S)-4,7-dimethyl-18-(2-methylsulfanylethyl)-6-oxa-13,20-dithia-3,10,17,22,23,24-hexazatetracyclo[17.2.1.15,8.112,15]tetracosa-1(21),5(24),7,12(23),14,19(22)-hexaene-2,9,16-trione

InChI

InChI=1S/C20H22N6O4S3/c1-9-19-26-15(10(2)30-19)18(29)21-6-14-23-12(7-32-14)17(28)24-11(4-5-31-3)20-25-13(8-33-20)16(27)22-9/h7-9,11H,4-6H2,1-3H3,(H,21,29)(H,22,27)(H,24,28)/t9-,11-/m0/s1

Clave InChI

DMFUPHMBLSJHNR-ONGXEEELSA-N

SMILES

CC1C2=NC(=C(O2)C)C(=O)NCC3=NC(=CS3)C(=O)NC(C4=NC(=CS4)C(=O)N1)CCSC

SMILES isomérico

C[C@H]1C2=NC(=C(O2)C)C(=O)NCC3=NC(=CS3)C(=O)N[C@H](C4=NC(=CS4)C(=O)N1)CCSC

SMILES canónico

CC1C2=NC(=C(O2)C)C(=O)NCC3=NC(=CS3)C(=O)NC(C4=NC(=CS4)C(=O)N1)CCSC

Sinónimos

tenuecyclamide C

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.